molecular formula C13H11F4IN2O2 B12346250 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12346250
M. Wt: 430.14 g/mol
InChI Key: WJZVXTLLRYBNCP-UHFFFAOYSA-N
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Description

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of iodine and the diazinane ring structure distinguish it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H11F4IN2O2

Molecular Weight

430.14 g/mol

IUPAC Name

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-5-iodo-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H11F4IN2O2/c1-6-10(18)11(21)19-12(22)20(6)5-7-8(13(15,16)17)3-2-4-9(7)14/h2-4,6,10H,5H2,1H3,(H,19,21,22)

InChI Key

WJZVXTLLRYBNCP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)I

Origin of Product

United States

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